A Technical Guide to the Physicochemical Properties and Applications of 4-Cyano-2'-nitrodiphenyl for Advanced Research
A Technical Guide to the Physicochemical Properties and Applications of 4-Cyano-2'-nitrodiphenyl for Advanced Research
Executive Summary: This document provides a comprehensive technical overview of 4-Cyano-2'-nitrodiphenyl, a specialized organic building block with significant potential in medicinal chemistry and materials science. We delve into its core physicochemical properties, outline robust protocols for its synthesis and characterization, and explore its chemical reactivity. A key focus is placed on its application as a scaffold for developing advanced pharmaceutical agents, particularly hypoxia-activated prodrugs for targeted cancer therapy. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and electronic features of this versatile biphenyl derivative.
Introduction & Molecular Overview
4-Cyano-2'-nitrodiphenyl, also known as 2'-Nitrobiphenyl-4-carbonitrile, is a bifunctional aromatic compound built upon the biphenyl scaffold.[1] The biphenyl structure is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs. The specific substitution pattern of 4-Cyano-2'-nitrodiphenyl—a cyano group (-C≡N) and a nitro group (-NO₂) on opposing phenyl rings—imparts distinct electronic properties and provides two orthogonal reactive handles for chemical modification.
The cyano group is a potent electron-withdrawing group and a versatile synthetic precursor, capable of transformation into amines, carboxylic acids, or amides. The nitro group is also strongly electron-withdrawing and, critically, can be selectively reduced under specific biological conditions, a property exploited in modern drug design.[2][3] These features make it a valuable intermediate for creating complex molecular architectures with tailored biological activities.[4]
| Identifier | Value |
| IUPAC Name | 4-(2-nitrophenyl)benzonitrile[5] |
| Synonyms | 4-Cyano-2'-nitrobiphenyl, 2'-Nitrobiphenyl-4-carbonitrile[1] |
| CAS Number | 75898-34-9[1] |
| Molecular Formula | C₁₃H₈N₂O₂[1][5] |
| Molecular Weight | 224.22 g/mol [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)[O-][5] |
| InChIKey | LZUDBRIMDISCJM-UHFFFAOYSA-N[5] |
Physicochemical & Spectral Properties
The physical properties of 4-Cyano-2'-nitrodiphenyl are dictated by its rigid, aromatic structure and polar functional groups. These characteristics influence its solubility, melting point, and chromatographic behavior.
| Property | Value / Description | Source(s) |
| Melting Point | 148 °C | [1] |
| Appearance | Typically a yellow or brown crystalline powder. | [6][7] |
| Solubility | Slightly soluble in Tetrahydrofuran (THF). Generally insoluble in water but soluble in common organic solvents. | [1][7] |
| Predicted XlogP | 3.4 | [5] |
Spectral Data Interpretation
While specific spectra are proprietary, a standard characterization of 4-Cyano-2'-nitrodiphenyl would yield the following predictable results, which are crucial for confirming its identity and purity post-synthesis.
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¹H NMR: The spectrum would show complex multiplets in the aromatic region (approx. 7.5-8.5 ppm). The protons on the nitro-substituted ring would be significantly deshielded (shifted downfield) due to the strong anisotropic and electron-withdrawing effects of the -NO₂ group.
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¹³C NMR: The spectrum would display 13 distinct aromatic carbon signals, including two quaternary carbons to which the cyano and nitro groups are attached. The carbon of the cyano group (-C≡N) would appear around 110-120 ppm.
-
Infrared (IR) Spectroscopy: Key vibrational stretches would confirm the presence of the functional groups: a sharp peak around 2220-2240 cm⁻¹ for the nitrile (C≡N) stretch, and two strong peaks around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric) for the nitro (N-O) stretches.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would show a molecular ion peak [M]+ corresponding to the exact mass of C₁₃H₈N₂O₂ (Monoisotopic Mass: 224.05858 Da).[5] Predicted adducts like [M+H]⁺ and [M+Na]⁺ would also be observed.[5]
Caption: Key structural features of 4-Cyano-2'-nitrodiphenyl.
Synthesis and Characterization
Retrosynthetic Analysis & Proposed Synthesis
From a synthetic standpoint, the most logical and field-proven approach to constructing the biphenyl core is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This method offers high yields, excellent functional group tolerance, and mild reaction conditions. The retrosynthetic analysis disconnects the bond between the two phenyl rings, leading to two commercially available or easily accessible starting materials: a boronic acid (or ester) derivative and an aryl halide.
Caption: Retrosynthetic analysis via Suzuki coupling.
Detailed Experimental Protocol: Suzuki Coupling
This protocol is a self-validating system, incorporating standard procedures for setup, monitoring, and purification to ensure reproducibility and high purity of the final product.
Objective: To synthesize 4-Cyano-2'-nitrodiphenyl from 4-cyanophenylboronic acid and 1-bromo-2-nitrobenzene.
Materials:
-
4-Cyanophenylboronic acid (1.0 eq)
-
1-Bromo-2-nitrobenzene (1.05 eq)
-
Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) (0.02 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Argon or Nitrogen gas supply
-
Standard reflux glassware, magnetic stirrer, heating mantle
Procedure:
-
Inert Atmosphere Setup: Assemble a round-bottom flask with a reflux condenser under a gentle flow of argon or nitrogen. It is critical to exclude oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: To the flask, add 4-cyanophenylboronic acid, 1-bromo-2-nitrobenzene, potassium carbonate, and Pd(PPh₃)₄.
-
Solvent Degassing: Add the toluene/water solvent mixture. The solvent should be degassed beforehand by bubbling argon through it for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (typically 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), sampling the reaction mixture every 1-2 hours. A typical mobile phase would be ethyl acetate/hexanes. The disappearance of the starting materials indicates reaction completion (usually 6-12 hours).
-
Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and add water and ethyl acetate. Shake and separate the layers. The organic layer contains the product.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) to yield pure 4-Cyano-2'-nitrodiphenyl.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized product is paramount. A logical, multi-step workflow ensures the material meets the standards required for subsequent research.
Caption: Post-synthesis analytical workflow.
Chemical Reactivity & Derivatization Potential
The synthetic utility of 4-Cyano-2'-nitrodiphenyl lies in the selective reactivity of its functional groups.
-
Reduction of the Nitro Group: This is arguably the most significant reaction for drug development. The nitro group can be cleanly reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C, or sodium dithionite). This transformation converts the electron-withdrawing nitro group into an electron-donating and nucleophilic amine, fundamentally altering the molecule's electronic properties and providing a key site for further functionalization (e.g., amide bond formation, sulfonylation).
-
Hydrolysis of the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to a carboxylic acid (-COOH) or an amide (-CONH₂). This allows for the introduction of a key hydrogen bond donor/acceptor group, often crucial for binding to biological targets.
Applications in Drug Discovery & Materials Science
Scaffold for Hypoxia-Activated Prodrugs (HAPs)
Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[3] This unique microenvironment can be exploited for targeted drug delivery. Nitroaromatic compounds like 4-Cyano-2'-nitrodiphenyl are excellent candidates for HAPs.[2][3]
Mechanism of Action:
-
Selective Activation: In hypoxic tissues, endogenous nitroreductase enzymes are overexpressed.
-
Bioreduction: These enzymes reduce the nitro group (-NO₂) to a highly reactive hydroxylamine (-NHOH) or nitroso (-NO) intermediate.
-
Cytotoxicity: These reduced species are potent cytotoxins that can damage DNA and other cellular macromolecules, leading to selective killing of cancer cells in the hypoxic zone while sparing healthy, oxygen-rich tissues.[3]
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- 3. mdpi.com [mdpi.com]
- 4. 4-Cyano-2'-nitrodiphenyl [myskinrecipes.com]
- 5. PubChemLite - 4-cyano-2'-nitrodiphenyl (C13H8N2O2) [pubchemlite.lcsb.uni.lu]
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